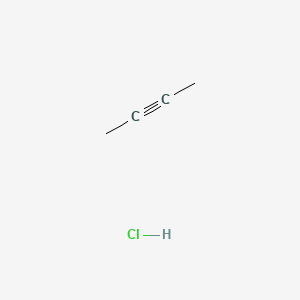
But-2-yne;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
But-2-yne can be synthesized by the rearrangement reaction of ethylacetylene in a solution of ethanolic potassium hydroxide . Another method involves the double elimination reaction of dihaloalkanes using strong bases such as sodium amide in ammonia (NaNH₂/NH₃) .
Industrial Production Methods
Industrial production of but-2-yne typically involves the dehydrohalogenation of 2,3-dichlorobutane using a strong base. This method is efficient and yields high purity but-2-yne .
Analyse Chemischer Reaktionen
Types of Reactions
But-2-yne undergoes various types of chemical reactions, including:
Oxidation: But-2-yne can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to butane using hydrogen in the presence of a catalyst.
Substitution: But-2-yne reacts with hydrogen chloride to form 2-chlorobutane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Hydrogen chloride (HCl) gas under controlled conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Butane.
Substitution: 2-Chlorobutane.
Wissenschaftliche Forschungsanwendungen
But-2-yne has several applications in scientific research:
Chemistry: It is used in the synthesis of alkylated hydroquinones in the total synthesis of Vitamin E.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used as a building block in organic synthesis and in the production of various chemicals.
Wirkmechanismus
The mechanism of action of but-2-yne involves its ability to undergo electrophilic addition reactions. The π electrons of the triple bond attack electrophiles, forming carbocations that can further react with nucleophiles . This mechanism is crucial in its reactions with hydrogen halides and other electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyne: A position isomer of but-2-yne with the triple bond at the first carbon.
1,4-Butynediol: A compound with two hydroxyl groups attached to the butyne structure.
Hexafluoro-2-butyne: A fluorinated derivative of but-2-yne.
Uniqueness
But-2-yne is unique due to its low torsional barrier and its ability to form various products through different types of chemical reactions. Its applications in the synthesis of Vitamin E and other chemicals highlight its versatility and importance in both research and industry .
Eigenschaften
CAS-Nummer |
130831-22-0 |
|---|---|
Molekularformel |
C4H7Cl |
Molekulargewicht |
90.55 g/mol |
IUPAC-Name |
but-2-yne;hydrochloride |
InChI |
InChI=1S/C4H6.ClH/c1-3-4-2;/h1-2H3;1H |
InChI-Schlüssel |
PPNXSYKTLQMHMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


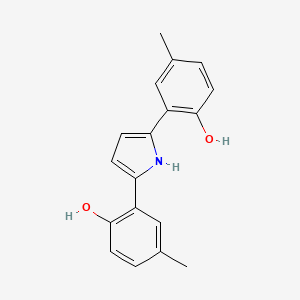
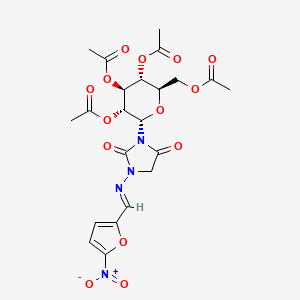
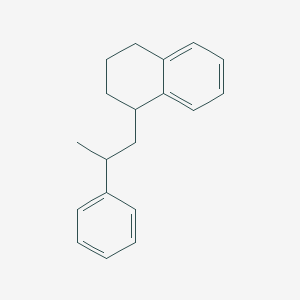
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
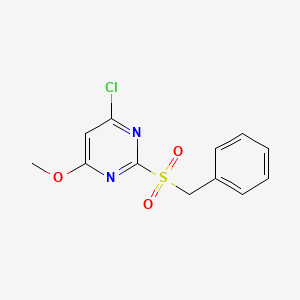
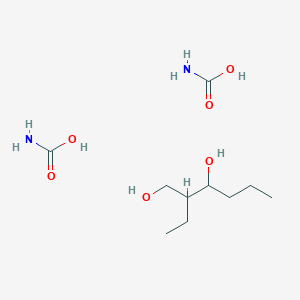
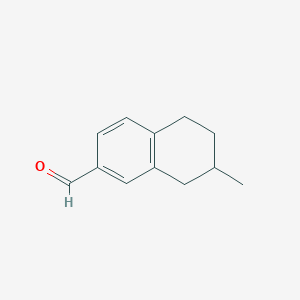
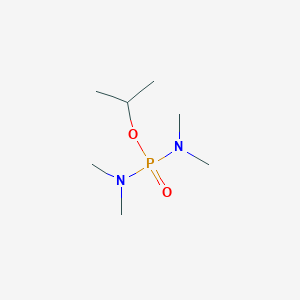
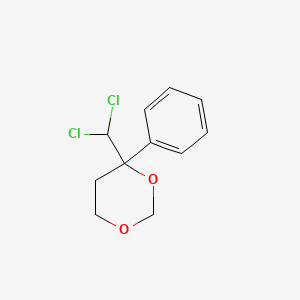


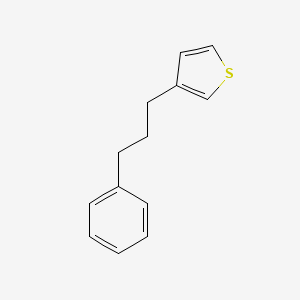
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
